Journal Name:Electronic Materials Letters
Journal ISSN:1738-8090
IF:3.151
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/13391
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:87
Publishing Cycle:Quarterly
OA or Not:Not
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-25 , DOI:
10.1107/s2053229622010063
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-04-05 , DOI:
10.1107/s2053229623002619
The tetramer of bis(4-di-n-butylaminophenyl)(pyridin-3-yl)borane [systematic name: 2λ4,4λ4,6λ4,8λ4-tetrabora-1,3,5,7(1,3)-tetrapyridinacyclooctaphane-11,31,51,71-tetrakis(ylium)], C132H192B4N12, was synthesized unexpectedly and crystallized. Its structure contains an unusual 16-membered ring core made up of four (pyridin-3-yl)borane groups. The ring adopts a conformation with pseudo-S4 symmetry that is very different from the two other reported examples of this ring system. Density functional theory (DFT) computations indicate that the stability of the three reported ring conformations is dependent on the substituents on the B atoms, and that the pseudo-S4 geometry observed in the bis(4-dibutylaminophenyl)(pyridin-3-yl)borane tetramer becomes significantly more stable when phenyl or 2,6-dimethylphenyl groups are attached to the boron centers.
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-02-21 , DOI:
10.1107/s2053229623001547
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-01-18 , DOI:
10.1107/s2053229622012256
The results of the X-ray structure analysis of three novel 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine cocrystals are presented. These are 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine–2,4,6-tribromophenol (1/2), C12H8N6·2C6H3Br3O, 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine–isonicotinic acid N-oxide (1/2), C12H8N6·2C6H5NO3, and 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine–4-nitrobenzenesulfonamide (1/1), C12H8N6·C6H6N2O4S. Special attention is paid to a conformational analysis of the title tetrazine molecule in known crystal structures. Quantum chemistry methods are used to compare the energetic parameters of the investigated conformations. A structural analysis of the hydrogen and halogen bonds with acceptor aromatic tetrazine and pyrazine rings is conducted in order to elucidate factors responsible for conformational stability.
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-11-28 , DOI:
10.1107/s2053229622011147
The mixed-ligand fluorophore-labelled copper(II) complex aqua[2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-olato-κ2O2,O3](1,10-phenanthroline-κ2N,N′)copper(II) nitrate, [Cu(C12H6NO3)(C12H8N2)(H2O)]NO3·CH3OH or [Cu(L)(phen)(H2O)]NO3·CH3OH (where phen is 1,10-phenanthroline and HL is N-hydroxynaphthalene-1,8-dicarboximide), (1), was synthesized and structurally characterized. The structure of (1) was confirmed by single-crystal X-ray structure determination. The complex crystallized in the triclinic space group P. The geometry around the copper centre is distorted square pyramidal, with the apical position occupied by a water molecule. The complex is highly fluorescent in organic and aqueous solutions. It has good anticancer activity, with an IC50 value of 17 µM, which is almost five times greater than cisplatin (IC50 = 82 µM) under identical experimental conditions.
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-03-15 , DOI:
10.1107/s2053229623002152
The known 1,3,4-oxathiazol-2-ones with crystal structures reported in the Cambridge Structural Database are limited (13 to date) and this article expands the library to 15. In addition, convenient starting materials for the future exploration of 1,3,4-oxathiazol-2-ones are detailed. An unexpected halogenated propanamide has also been identified as a by-product of one reaction, presumably reacting with HCl generated in situ. The space group of 5-[(E)-2-chloroethenyl]-1,3,4-oxathiazol-2-one, C4H2ClNO2S, (1), is P21, with a high Z′ value of 6; the space group of rac-2,3-dibromo-3-chloropropanamide, C3H4Br2ClNO, (2), is P21, with Z′ = 4; and the structure of rac-5-(1,2-dibromo-2-phenylethyl)-1,3,4-oxathiazol-2-one, C10H7Br2NO2S, (3), crystallizes in the space group Pca21, with Z′ = 1. Both of the structures of compounds 2 and 3 are modeled with two-component disorder and each molecular site hosts both of the enantiomers of the racemic pairs (S,S)/(R,R) and (R,S)/(S,R), respectively.
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-25 , DOI:
10.1107/s2053229622009901
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-03-22 , DOI:
10.1107/s2053229623002395
An asymmetric bis(silyl) niobocene hydride complex, namely, bis(η5-cyclopentadienyl)(fluorodimethylsilyl)hydrido(iododimethylsilyl)niobium, [Nb(C5H5)2(C2H6FSi)(C2H6ISi)H] or Cp2NbH(SiIMe2)(SiFMe2), has been studied to determine the effect of the silyl ligand on the position of the hydride attached to the Nb atom. It has been shown that when a Group 17 atom is substituted onto one of the silyl ligands, there is a greater interaction between the hydride and this ligand, as demonstrated by a shorter Si…H distance. In the present work, we have investigated the effect when the silyl ligands are substituted by different Group 17 atoms. We present here the structure and DFT calculations of Cp2NbH(SiIMe2)(SiFMe2), showing that the position of the hydride is located between the two silyl ligands. The results from our investigation show that the hydride is closer to the silyl ligand that is substituted by fluorine.
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-02-23 , DOI:
10.1107/s2053229623001468
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-06-14 , DOI:
10.1107/s2053229623004783
A new PbII coordination polymer, poly[0.75(aqua)[μ3-4,4′-(1H,1′H-[2,2′-biimidazole]-1,1′-diyl)dibenzoato-κ5O,O′;N;O′′,O′′′]]lead(II)] 1.25-hydrate], {[Pb(C20H12N4O4)(H2O)0.75]·1.25H2O}n or {[Pb(L)(H2O)0.75]·1.25H2O}n (1) [H2L = 4,4′-(1H,1′H-[2,2′-biimidazole]-1,1′-diyl)dibenzoic acid], was synthesized under solvothermal reaction conditions and characterized using microanalysis, IR spectroscopy and thermogravimetric analysis. Single-crystal structure analysis reveals that a two-dimensional corrugated layer structure is formed in 1 and that neighbouring layers are further extended into a three-dimensional structure by hydrogen-bonding interactions. In addition, a fluorescence sensing experiment towards Cu2+ based on the polymeric PbII complex was carried out.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
8.80 | 23 | Science Citation Index Expanded | Not |
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